Fmoc-Gln(Trt)-OH, also known as Nalpha-Fmoc-Ndelta-trityl-L-glutamine, is a key building block used in solid-phase peptide synthesis (SPPS) []. This technique is crucial for the production of peptides, which are essential components in drugs, hormones, enzymes, and other biological molecules.
Fmoc-Gln(Trt)-OH serves two purposes in SPPS:
Fmoc-Gln(Trt)-OH is widely used in the research and development of various peptides, including:
Fmoc-Gln(Trt)-OH, also known as Nα-Fmoc-Nε-trityl-L-glutamine, is a synthetic building block used in peptide synthesis. It consists of a glutamine amino acid (Gln) with two protective groups attached: Fmoc (Fluorenylmethoxycarbonyl) on the alpha-amino group and Trt (Trityl) on the side chain's delta-amino group [].
This specific combination offers advantages over other glutamine derivatives in peptide synthesis [].
The key features of Fmoc-Gln(Trt)-OH's structure include:
The bulky Trt group prevents unwanted side reactions involving the glutamine side chain, particularly during activation steps with carbodiimide reagents [, ].
Fmoc-Gln(Trt)-OH reacts with other amino acid building blocks in peptide synthesis protocols. The Fmoc group is typically removed using mild acidic conditions (e.g., 20% piperidine in DMF) to reveal the free alpha-amino group for further peptide chain elongation []. After chain assembly, the Trt group is cleaved under acidic conditions (e.g., 95% trifluoroacetic acid [TFA]) to obtain the final peptide with an unprotected glutamine side chain [].
Fmoc-Gln(Trt)-OH is likely to decompose under strong acidic or basic conditions.
Irritant